2-Cyanopropane-2-sulfinic chloride
Description
Properties
Molecular Formula |
C4H6ClNOS |
|---|---|
Molecular Weight |
151.62 g/mol |
IUPAC Name |
2-cyanopropane-2-sulfinyl chloride |
InChI |
InChI=1S/C4H6ClNOS/c1-4(2,3-6)8(5)7/h1-2H3 |
InChI Key |
BLTUITFQZUQTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)S(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Sulfonyl Chlorides with Sulfite or Hydrogensulfite Salts
A well-documented method for preparing sulfinyl chlorides involves reducing a sulfonyl chloride with sodium or potassium sulfite/hydrogensulfite salts in the presence of disodium or dipotassium hydrogenphosphate. This method is applicable for aryl sulfonyl chlorides and can be adapted for alkyl derivatives such as 2-Cyanopropane-2-sulfinic chloride.
- Sulfonyl chloride is reacted with sodium sulfite or sodium hydrogensulfite (1.5 to 2.5 equivalents preferred).
- Disodium hydrogenphosphate is used as a buffer (2.0 to 4.0 equivalents preferred).
- The reaction is carried out in a mixture of water and an organic solvent such as methanol, ethanol, or isopropanol.
- Temperature range: 0–100 °C, with 15–45 °C being optimal for selectivity and yield.
$$
\text{R-SO}2\text{Cl} + \text{Na}2\text{SO}3 \xrightarrow[\text{buffer}]{\text{solvent, temp}} \text{R-SO}2\text{Na} \rightarrow \text{R-SO}_2\text{Cl (sulfinyl chloride)}
$$
Where R represents the 2-cyanopropane-2- group in this case.
- Mild reaction conditions.
- Use of inexpensive and readily available reagents.
- Good control over reaction temperature enhances selectivity.
- The presence of water of crystallization in sulfite salts may affect reproducibility.
- Requires careful stoichiometric control to avoid over-reduction.
In Situ Reduction of Sulfonyl Chlorides Using Triphenylphosphine and Amines
Another method involves the in situ reduction of sulfonyl chlorides with triphenylphosphine (PPh3) in the presence of amines such as benzylamine and a base like triethylamine. This method was reported for sulfinamide synthesis but can be adapted for sulfinyl chloride intermediates.
- Sulfonyl chloride is dissolved in dichloromethane at 0 °C.
- Triphenylphosphine and amine are added slowly over 1 hour.
- Triethylamine acts as a base to facilitate the reaction.
- The reaction mixture is monitored by TLC to ensure complete consumption of sulfonyl chloride.
| Entry | Sulfonyl Chloride | Yield of Sulfinamide (%) | Notes |
|---|---|---|---|
| 1 | p-Toluenesulfonyl chloride | 62 | Addition of PPh3 and amine to TEA/TsCl mixture |
| 2 | p-Toluenesulfonyl chloride | 14 | PPh3 added first, then amine and TEA added later |
This method indicates that the sequence of addition and reaction conditions critically influence the yield and purity of sulfinyl intermediates.
One-Pot Reductive Protocols
Recent advances describe one-pot reductive methods for direct synthesis of sulfinamides from sulfonyl chlorides using optimized reductive and oxidative conditions. These protocols avoid isolation of intermediates and allow efficient preparation of sulfinyl chlorides such as 2-Cyanopropane-2-sulfinic chloride as precursors.
- Use of mild reductants compatible with various functional groups.
- One-pot setup reduces purification steps.
- Broad substrate scope including alkyl and aryl sulfonyl chlorides.
These methods, while primarily targeting sulfinamides, provide a practical route to sulfinyl chlorides by controlling reaction parameters.
Summary Table of Preparation Methods
| Method | Reagents and Conditions | Temperature (°C) | Solvent(s) | Yield/Notes |
|---|---|---|---|---|
| Sulfonyl chloride + sodium sulfite + disodium hydrogenphosphate | 1.5–2.5 eq sulfite, 2.0–4.0 eq phosphate buffer | 15–45 | Water + methanol/ethanol | High selectivity; mild conditions |
| Sulfonyl chloride + triphenylphosphine + amine + triethylamine | Slow addition over 1 h, CH2Cl2 solvent | 0 | Dichloromethane | Yield depends on addition sequence; up to 62% sulfinamide yield reported |
| One-pot reductive protocol | Optimized reductive agents, no intermediate isolation | Ambient | Various organic solvents | Efficient, broad substrate scope |
Research Findings and Practical Considerations
- The reduction of sulfonyl chlorides with sulfite salts in buffered aqueous-organic media is a classical and reliable method for sulfinyl chloride preparation, adaptable to 2-Cyanopropane-2-sulfinic chloride with appropriate optimization of equivalents and temperature.
- The sequence of reagent addition and reaction temperature critically affect the yield and purity of sulfinyl intermediates when using triphenylphosphine-based reductions.
- One-pot reductive protocols offer operational simplicity and functional group tolerance, beneficial for complex molecule synthesis involving 2-Cyanopropane-2-sulfinic chloride as an intermediate.
- Control of moisture and reaction atmosphere is important due to the sensitivity of sulfinyl chlorides to hydrolysis.
Chemical Reactions Analysis
1-cyano-1-methylethane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate esters.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl cyanide derivatives or reduced to form sulfinyl cyanide derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form methanesulfonic acid and hydrogen cyanide.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-cyano-1-methylethane-1-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-cyano-1-methylethane-1-sulfinyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzymes and studying their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Key Observations:
- The branched structure of 2-cyanopropane-2-sulfinic chloride contributes to its lower thermal stability compared to linear analogs like methanesulfinic chloride, as steric hindrance accelerates decomposition .
- The nitrile group significantly increases electrophilicity relative to non-nitrile sulfinic chlorides, enabling faster reactions with amines and alcohols .
Chemical Reactivity
Hydrolysis Rates:
In aqueous ethanol (50% v/v, 25°C), hydrolysis half-lives vary:
- 2-Cyanopropane-2-sulfinic chloride: 12 minutes → forms sulfinic acid and HCl .
- Methanesulfinic chloride : 22 minutes .
- 2-Nitropropane-1-sulfinic chloride : 8 minutes (accelerated by nitro group resonance) .
Nucleophilic Substitution:
Reactivity with benzylamine (1:1 molar ratio, DCM, 0°C):
- 2-Cyanopropane-2-sulfinic chloride: 98% conversion to sulfinamide in 10 minutes .
- Methanesulfinic chloride : 72% conversion in 30 minutes .
Research Findings
Recent studies highlight its advantages in asymmetric synthesis:
- Catalytic Asymmetric Sulfinylation: The nitrile group in 2-cyanopropane-2-sulfinic chloride enhances enantioselectivity (up to 95% ee) when used with chiral palladium catalysts, outperforming nitro-substituted analogs (70–80% ee) .
- Green Chemistry Applications : Its high solubility in ionic liquids enables solvent-free sulfinylation reactions, reducing waste by 40% compared to traditional methods .
Q & A
Q. How can labs mitigate risks during accidental exposure to 2-cyanopropane-2-sulfinic chloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
